molecular formula C29H28S2 B14801699 1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene

1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene

Cat. No.: B14801699
M. Wt: 440.7 g/mol
InChI Key: CFKYPEIFVOEIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[103002,607,11]pentadeca-4,6,11,13-tetraene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the methyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups, leading to the formation of halogenated or nitrated products.

Scientific Research Applications

1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often involve modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene can be compared with other similar compounds, such as:

    1,2-dimethyl-4,14-bis(4-chlorophenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene: This compound has chlorine atoms instead of methyl groups, which can affect its reactivity and applications.

    1,2-dimethyl-4,14-bis(4-nitrophenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene: The presence of nitro groups can enhance its oxidative properties and potential biological activities.

These comparisons highlight the unique features of this compound, particularly its specific substituents and their impact on its chemical behavior and applications.

Properties

Molecular Formula

C29H28S2

Molecular Weight

440.7 g/mol

IUPAC Name

1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene

InChI

InChI=1S/C29H28S2/c1-18-8-12-20(13-9-18)26-16-24-22-6-5-7-23(22)25-17-27(21-14-10-19(2)11-15-21)31-29(25,4)28(24,3)30-26/h8-17H,5-7H2,1-4H3

InChI Key

CFKYPEIFVOEIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C4CCCC4=C5C=C(SC5(C3(S2)C)C)C6=CC=C(C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.